BenchChemオンラインストアへようこそ!

1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one

Medicinal Chemistry Lipophilicity ADME

This 4-iodophenyl-pyrrolidine ethanone offers superior oxidative addition reactivity for Suzuki/Heck couplings and direct isotopic exchange for ¹²³I/¹²⁵I radiolabeling. Its elevated LogP (2.616) enhances passive BBB penetration, making it a strategic choice for CNS drug discovery and SPECT imaging probe development. Avoid lighter halogen analogs that lack these critical properties.

Molecular Formula C12H14INO
Molecular Weight 315.15 g/mol
Cat. No. B15274607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one
Molecular FormulaC12H14INO
Molecular Weight315.15 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C12H14INO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2
InChIKeyANHJTMVMVHARRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 1696602-21-7): Key Physicochemical and Reactivity Profile for Scientific Procurement


1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic aryl ketone featuring a 4-iodophenyl moiety linked to a pyrrolidin-2-yl group via an ethanone bridge. It serves as a versatile building block in medicinal chemistry and chemical biology, primarily valued for the unique reactivity conferred by the iodine substituent. This compound possesses a molecular weight of 315.15 g/mol, a calculated LogP of 2.616, and a topological polar surface area (TPSA) of 29.1 Ų, as reported by vendor sources .

Why Substituting 1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one with Non-Iodinated Analogs Compromises Research Outcomes


Simple halogen substitution within this chemotype is not benign; it introduces quantifiable shifts in key physicochemical and reactivity parameters that directly impact downstream applications. The iodine atom in the target compound confers a significantly higher molecular weight (315.15 Da) and lipophilicity (LogP 2.616) compared to its bromo, chloro, and fluoro congeners [1]. These differences alter partition coefficients, membrane permeability, and receptor binding kinetics, making bioisosteric replacement non-trivial. Critically, the iodine center enables unique reactivity profiles—including rapid oxidative addition in cross-coupling and direct isotopic exchange for radiolabeling—that are not accessible to lighter halogens [2][3]. Consequently, the selection of the 4-iodo variant is not a matter of vendor convenience but a functional prerequisite for specific synthetic and imaging workflows.

Quantitative Differentiation of 1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: Comparative Data Against Halogen and Regioisomeric Analogs


Lipophilicity (LogP) Elevation Relative to 4-Fluoro and 4-Chloro Analogs

The iodine substituent in the target compound increases lipophilicity compared to its fluoro and chloro analogs. The target compound exhibits a calculated LogP of 2.616 . This is 0.466 log units higher than the 4-fluoro derivative (LogP 2.1505) and 0.316 log units higher than the 4-chloro derivative (LogP 2.3) [1].

Medicinal Chemistry Lipophilicity ADME

Molecular Weight Increase Versus 4-Fluoro, 4-Chloro, and 4-Bromo Analogs

The iodine atom contributes a substantial increase in molecular weight relative to other common halogen substitutions. The target compound has a molecular weight of 315.15 g/mol . This is 108.91 Da heavier than the 4-fluoro analog (207.24 g/mol) , 91.45 Da heavier than the 4-chloro analog (223.70 g/mol) [1], and 47.00 Da heavier than the 4-bromo analog (268.15 g/mol) [2].

Molecular Pharmacology Pharmacokinetics Mass Spectrometry

Superior Oxidative Addition Kinetics in Palladium-Catalyzed Cross-Couplings

The 4-iodophenyl group in the target compound is expected to undergo oxidative addition to Pd(0) catalysts significantly faster than its 4-bromo and 4-chloro counterparts. Competition experiments have established the relative rate of oxidative addition for aryl halides as I > Br > Cl [1].

Organic Synthesis Cross-Coupling Catalysis

Direct Isotopic Exchange for High Specific Activity Radioiodination

The target compound's 4-iodophenyl moiety is amenable to direct isotopic exchange with no-carrier-added radioiodide (e.g., ¹²³I, ¹²⁵I) to generate high specific activity radiolabeled analogs. Solid-phase exchange methods have been demonstrated for unactivated aryl iodides, yielding aryl radioiodides of high specific activity [1].

Radiopharmaceuticals SPECT Imaging Radiolabeling

Validated Application Scenarios for 1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one Based on Quantified Differentiation


Synthesis of CNS-Targeted Molecular Probes Leveraging Enhanced Lipophilicity

The ~0.5 log unit increase in LogP (2.616) relative to the 4-fluoro analog (2.1505) makes this compound a superior starting point for the design of blood-brain barrier (BBB) penetrant probes . The higher partition coefficient is expected to improve passive diffusion across lipid membranes, a critical parameter for CNS drug discovery programs. Researchers can exploit this property to achieve higher brain-to-plasma ratios without additional structural modifications that might compromise target affinity.

High-Yield Palladium-Catalyzed Cross-Coupling for Library Synthesis

The established reactivity hierarchy (I > Br > Cl) in oxidative addition positions the target compound as the preferred aryl halide partner for challenging Suzuki-Miyaura, Heck, or Sonogashira couplings [1]. This is particularly advantageous when coupling to sterically hindered or electron-deficient boronic acids/alkenes, where the increased reactivity of the C-I bond can overcome low turnover frequencies observed with bromo or chloro analogs, thereby improving isolated yields and reducing catalyst loading.

Direct Radioiodination for SPECT Tracer Development

For nuclear medicine and molecular imaging groups, the compound's ability to undergo direct isotopic exchange with no-carrier-added ¹²³I or ¹²⁵I offers a streamlined route to radiolabeled derivatives [2]. This one-step labeling procedure, facilitated by solid-phase exchange techniques, minimizes handling of radioactive materials and maximizes specific activity, which is essential for achieving high-contrast SPECT images and accurate quantification of receptor occupancy in vivo.

Mass Spectrometry-Based Metabolite Identification and Quantitation

The 47-109 Da mass increase over its bromo, chloro, and fluoro congeners provides a distinct isotopic signature and enhanced sensitivity in LC-MS/MS workflows [3][4]. This property is invaluable for tracking the compound and its metabolites in complex biological matrices, enabling accurate pharmacokinetic profiling and identification of metabolic soft spots during lead optimization.

Quote Request

Request a Quote for 1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.